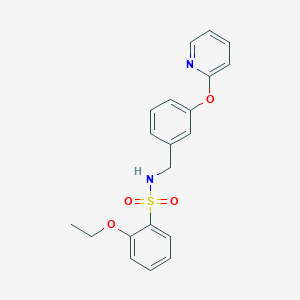

2-ethoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-ethoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Applications De Recherche Scientifique

Catalysis and Hydrogenation Processes

The compound is utilized in catalytic reactions, particularly in the base-free transfer hydrogenation of ketones. These processes involve Cp*Ir(pyridinesulfonamide)Cl precatalysts, where derivatives similar to 2-ethoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide are synthesized and characterized for their catalytic efficiency. These precatalysts have shown remarkable activity in transfer hydrogenation reactions, including aryl, diaryl, and cycloaliphatic ketones, under air without the need for basic additives or halide abstractors, showcasing their potential in green chemistry applications (Ruff et al., 2016).

Photophysical Properties and Photodynamic Therapy

The synthesis and characterization of novel zinc(II) phthalocyanines substituted with derivatives similar to 2-ethoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide have been extensively studied. These compounds exhibit significant photophysical and photochemical properties, making them suitable candidates for applications in photodynamic therapy and photocatalytic activities. Their ability to generate singlet oxygen effectively positions them as potential agents for treating various diseases and environmental applications (Öncül et al., 2021).

Antimicrobial Activity

The antimicrobial properties of N-pyridin-3-yl-benzenesulfonamide, a compound closely related to 2-ethoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide, have been documented. These studies reveal that such compounds possess significant activity against various Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in combating bacterial infections (Ijuomah et al., 2022).

Molecular and Supramolecular Structures

Research on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, which share a structural motif with 2-ethoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide, has provided insights into their potential ligand capabilities in metal coordination. These studies showcase the diverse conformational possibilities and hydrogen bonding capabilities, which could be harnessed in the design of new materials and catalysts (Jacobs et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) , suggesting that this compound may also target these cells.

Biochemical Pathways

Similar compounds have been shown to exhibit anti-fibrotic activities , suggesting that this compound may also affect pathways related to fibrosis.

Propriétés

IUPAC Name |

2-ethoxy-N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-2-25-18-10-3-4-11-19(18)27(23,24)22-15-16-8-7-9-17(14-16)26-20-12-5-6-13-21-20/h3-14,22H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXVCRZPOXZBSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid](/img/structure/B2742287.png)

![Ethyl 3-azaspiro[5.5]undecane-11-carboxylate](/img/structure/B2742293.png)

![7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2742294.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2742298.png)

![1-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2742300.png)

![2-(2-(tert-butylamino)-2-oxoethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2742301.png)

![1,3,6-trimethyl-5-((3-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742306.png)

![2-({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amino)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2742308.png)